REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[CH:7]=[C:8]([CH3:14])[C:9]([CH:12]=C)=[N:10][CH:11]=1)[C:2]#[C:3][CH3:4].CC(C)=[O:17].O>O=[Os](=O)(=O)=O>[CH2:1]([O:5][C:6]1[CH:7]=[C:8]([CH3:14])[C:9]([CH:12]=[O:17])=[N:10][CH:11]=1)[C:2]#[C:3][CH3:4] |f:1.2|
|
Name
|
NaIO4
|
Quantity
|
23.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
C(C#CC)OC=1C=C(C(=NC1)C=C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C.O
|
Name
|
|
Quantity
|
0.86 mL
|
Type
|
catalyst
|
Smiles
|
O=[Os](=O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 30 min at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir for additional 4 h at ambient temperature
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with 5-10% EtOAc in petroleum ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C#CC)OC=1C=C(C(=NC1)C=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |